molecular formula C20H18N4O4 B11554820 2-[(2-Methylphenyl)amino]-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

2-[(2-Methylphenyl)amino]-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11554820
M. Wt: 378.4 g/mol
InChI Key: JJIDNFMOHJMULQ-WSDLNYQXSA-N
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Description

2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylphenylamine with acetohydrazide, followed by the reaction with 5-(3-nitrophenyl)furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic and heterocyclic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide shares similarities with other hydrazide derivatives and furan-containing compounds.
  • **2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of 2-[(2-Methylphenyl)amino]-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H18N4O4/c1-14-5-2-3-8-18(14)21-13-20(25)23-22-12-17-9-10-19(28-17)15-6-4-7-16(11-15)24(26)27/h2-12,21H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

JJIDNFMOHJMULQ-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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